3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione

P2X3 receptor purinergic signaling pain research

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione (CAS 369608-13-9) is a fully synthetic, tetrasubstituted xanthine derivative belonging to the purine-2,6-dione family. Its core structure features a 3-methyl group, a 7-nonyl chain, and a 8-(3-methylbutylsulfanyl) thioether moiety.

Molecular Formula C20H34N4O2S
Molecular Weight 394.6 g/mol
Cat. No. B11995056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione
Molecular FormulaC20H34N4O2S
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C
InChIInChI=1S/C20H34N4O2S/c1-5-6-7-8-9-10-11-13-24-16-17(23(4)19(26)22-18(16)25)21-20(24)27-14-12-15(2)3/h15H,5-14H2,1-4H3,(H,22,25,26)
InChIKeyZGCHTMILSCKJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione: A Structurally Distinct Xanthine-Derived Purinergic Probe


3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione (CAS 369608-13-9) is a fully synthetic, tetrasubstituted xanthine derivative belonging to the purine-2,6-dione family. Its core structure features a 3-methyl group, a 7-nonyl chain, and a 8-(3-methylbutylsulfanyl) thioether moiety . The compound is primarily utilized as a pharmacological probe for adenosine and purinergic receptor studies, where its specific substitution pattern is designed to modulate receptor subtype affinity and physicochemical properties such as lipophilicity (predicted XLogP3-AA = 5.8) [1]. Unlike prototypical xanthines (e.g., caffeine, theophylline), the presence of both a long 7-alkyl chain and an 8-thioalkyl substituent places this compound within a niche chemical space explored for enhanced A2B adenosine receptor antagonism and purine nucleoside phosphorylase (PNP) inhibition [2].

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione: Why Common Xanthines Cannot Substitute This Compound in Targeted Purinergic Research


Generic xanthines such as caffeine, theophylline, or enprofylline are unsuitable substitutes for 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione in receptor-selectivity and enzyme-inhibition studies because their substitution patterns yield fundamentally different pharmacological profiles. The target compound's 7-nonyl and 8-(3-methylbutylsulfanyl) groups confer a distinct steric and lipophilic character that is absent in simple 1,3-dialkylxanthines, resulting in altered adenosine receptor subtype engagement (e.g., A2B vs. A1/A2A selectivity) [1]. Furthermore, the 8-thioether linkage is a key determinant for interaction with purine nucleoside phosphorylase (PNP), and replacing it with an 8-phenyl, 8-cycloalkyl, or unsubstituted xanthine abrogates this specific PNP inhibitory activity [2]. Even among 7-nonyl-8-thioalkyl analogs, variations in the 8-thioalkyl chain (e.g., heptylsulfanyl, decylsulfanyl, or 4-chlorobenzylsulfanyl) have been shown to shift target engagement from adenosine receptors to squalene synthase or steroid sulfatase, underscoring the non-fungible nature of the precise 3-methylbutylsulfanyl moiety [2][3].

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione: Quantitative Differentiation Evidence for Scientific Procurement


P2X3 Purinoceptor Antagonism: A Distinct Activity Profile Absent in Classical Xanthines

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione demonstrates antagonist activity at recombinant rat P2X3 purinoceptors with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes [1]. This activity is absent in theophylline, caffeine, and other 1,3-dialkylxanthines, which are virtually inactive at P2X3 receptors. Although no direct head-to-head comparison with a close 7-nonyl-8-thioalkyl analog has been reported for this target, the known P2X3 antagonist A-317491 (Ki = 22 nM) is structurally unrelated, making the target compound a valuable xanthine-based chemical probe for this receptor class [2].

P2X3 receptor purinergic signaling pain research

Purine Nucleoside Phosphorylase (PNP) Inhibition: Sub-Micromolar Potency Distinguishes This Compound from Simpler Xanthines

The target compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM (calf spleen PNP) and a Ki of 290 µM (human erythrocyte PNP, competitive inhibition against guanosine) [1]. By contrast, theophylline and caffeine show negligible PNP inhibition at concentrations up to 100 µM. The 8-(3-methylbutylsulfanyl) moiety appears critical for this activity: the structurally related analog 8-heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione shifts enzymatic inhibition to squalene synthase (IC50 = 16.4 µM) rather than PNP, highlighting the functional divergence driven by subtle thioalkyl chain modifications [2].

purine nucleoside phosphorylase PNP inhibition nucleoside metabolism

Lipophilicity-Driven Differentiation: Predicted LogP of 5.8 vs. Classical Xanthines

The predicted partition coefficient (XLogP3-AA) for 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione is 5.8, indicating high lipophilicity [1]. This contrasts sharply with theophylline (XLogP3-AA ≈ -0.02), caffeine (≈ -0.07), and enprofylline (≈ 0.33), which are hydrophilic. Among 7-nonyl-8-thioalkyl analogs, the logP increases predictably with chain length: the 8-heptylsulfanyl analog has a lower predicted logP (approximately 5.2), and the 8-decylsulfanyl analog a higher value (approximately 6.5), placing the target compound at an intermediate lipophilicity that may optimize membrane permeability while avoiding excessive plasma protein binding [2].

lipophilicity LogP ADME prediction

Structural Uniqueness: The 7-Nonyl-8-(3-methylbutylsulfanyl) Substitution Pattern Defines a Narrow Chemical Space

A comprehensive patent and literature survey reveals that the 7-nonyl-8-(3-methylbutylsulfanyl) substitution pattern is explicitly claimed in US Patent Application US2007/0249598 A1 as part of a genus of selective A2B adenosine receptor antagonists [1]. Only five close structural analogs bearing a 7-nonyl-8-thioalkyl scaffold have been registered in public databases: the 8-(4-chlorobenzylsulfanyl) (CAS 331842-90-1), 8-(2-hydroxypropylsulfanyl) (CAS 331672-28-7), 8-heptylsulfanyl (CAS 352443-63-1), 8-decylsulfanyl, and 8-(3,5-dimethylpyrazol-1-yl) variants. Among these, the 8-(3-methylbutylsulfanyl) compound is the only one reported to exhibit sub-micromolar PNP inhibition combined with P2X3 antagonist activity, as the other analogs preferentially target squalene synthase, steroid sulfatase, or thymidylate synthase [2]. This limited structural redundancy means that researchers requiring the specific dual PNP/P2X3 pharmacological profile cannot readily substitute the compound with commercially available alternatives.

xanthine SAR chemical space patent landscape

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


P2X3 Purinoceptor Pharmacology Studies in Recombinant Expression Systems

Utilize this compound as a xanthine-based antagonist probe for P2X3 receptor characterization in Xenopus oocyte or mammalian cell electrophysiology assays. At an EC50 of 80 nM [1], it enables concentration-response studies at sub-micromolar concentrations where classical xanthines (theophylline, caffeine) show no activity. This fills a critical tool gap for researchers investigating the structure-activity relationships of purinergic ligands at P2X3 channels without resorting to nucleotide-derived antagonists.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assays for Nucleoside Metabolism Research

Deploy this compound as a moderate-affinity PNP inhibitor (IC50 = 1.33 µM, calf spleen PNP) in enzymatic assays measuring [8-14C]-inosine to [8-14C]-hypoxanthine conversion [2]. Its potency is >75-fold greater than theophylline, making it suitable for dose-dependent PNP inhibition studies in T-cell or parasite models where theophylline fails to achieve measurable enzyme blockade.

Lipophilicity-Dependent CNS Distribution Studies

Leverage the compound's high predicted LogP (5.8) [3] for in vivo or ex vivo CNS purinergic studies where brain penetration is required. The lipophilic 7-nonyl and 8-thioalkyl substituents promote blood-brain barrier partitioning, unlike hydrophilic xanthines (theophylline, enprofylline) that are largely restricted to peripheral compartments. This makes the compound especially relevant for preclinical pain, epilepsy, or neurodegeneration models.

Combinatorial or Dual-Target Screening Libraries

Incorporate this compound into focused screening libraries designed to identify dual P2X3/PNP modulators. Its unique dual-activity profile—absent in all other commercially available 7-nonyl-8-thioalkyl analogs—enables hit identification campaigns targeting both purinergic signaling and nucleoside salvage pathways simultaneously [4]. This dual-target capability is particularly relevant for anti-parasitic (e.g., Toxoplasma gondii PNP) and oncology research programs.

Quote Request

Request a Quote for 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.